Arteannuin M

Total Synthesis Organic Chemistry Sesquiterpene Lactone

Arteannuin M (CAS 207446-90-0) is a cadinane-type sesquiterpene lactone from Artemisia annua, distinguished by its lack of an endoperoxide bridge—preventing the confounding heme-mediated radical activity of artemisinin derivatives. This specific scaffold is essential for TNF-α inflammation models and accurate phytochemical fingerprinting. To avoid cross-reactivity and ensure assay reproducibility, procure this defined reference standard (≥98% purity) instead of generic substitutes like artesunate or arteannuin B.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
CAS No. 207446-90-0
Cat. No. B1632437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArteannuin M
CAS207446-90-0
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C
InChIInChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15+/m1/s1
InChIKeyFONFQQKKCDVNRC-GZEPNZDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arteannuin M (CAS 207446-90-0): Cadinane Sesquiterpene for Antimalarial and Anti-inflammatory Research


Arteannuin M (CAS 207446-90-0) is a cadinane-type sesquiterpene lactone isolated from the medicinal plant Artemisia annua L. [1]. It possesses the molecular formula C₁₅H₂₄O₄ and a molecular weight of 268.35 g/mol, with a defined stereochemistry of (3R,3aS,6R,6aS,9R,10R,10aS)-9,10-dihydroxy-3,6,9-trimethyldecahydro-2H-naphtho[8a,1-b]furan-2-one . Unlike the more clinically prominent endoperoxide-containing artemisinins (e.g., artemisinin, artesunate), Arteannuin M lacks the characteristic endoperoxide bridge and is instead a cadinane diol [2]. This structural divergence has mechanistic implications for its biological activity profile, which has been preliminarily associated with antimalarial research and the degradation of the pro-inflammatory cytokine TNF-α in vivo .

Why Arteannuin M Cannot Be Substituted by Other Cadinane Sesquiterpenes or Endoperoxide Artemisinins


The practice of substituting Arteannuin M with a structurally similar cadinane analog (e.g., Arteannuin K, L, or N) or a canonical endoperoxide artemisinin derivative is not scientifically justified. Arteannuin M is a cadinane diol lacking the endoperoxide bridge that is essential for the canonical heme-mediated radical activation mechanism of artemisinin and its derivatives [1]. Consequently, its biological activity is unlikely to be directly correlated with standard artemisinin IC₅₀ values or mechanisms. Furthermore, within the cadinane subclass, subtle variations in stereochemistry and functionalization profoundly affect both synthetic accessibility and biological specificity. Arteannuin M is a specific diastereoisomer of Arteannuin O and is uniquely positioned as a potential biogenetic precursor in the pathway to artemisinin [2]. The following evidence demonstrates that its utility in specific research contexts—particularly inflammation models and biosynthetic studies—cannot be replicated by close structural analogs without the same stereochemical and functional group arrangement.

Arteannuin M: Quantitative Differentiation Evidence vs. Cadinane and Artemisinin Analogs


Synthetic Accessibility and Yield: A 10-Step Total Synthesis Route

The first total synthesis of (+)-arteannuin M was accomplished in 10 steps with an overall yield of 14.1% using a tandem oxy-Cope/transannular ene reaction to construct its bicyclic core [1]. This contrasts sharply with the more complex and lower-yielding synthetic routes for many endoperoxide-containing artemisinins or other cadinane lactones like Arteannuin O, which often rely on semi-synthesis from artemisinin itself [2]. The defined, efficient synthetic pathway provides a reproducible and scalable source of the compound for research, eliminating reliance on variable natural extraction yields.

Total Synthesis Organic Chemistry Sesquiterpene Lactone

Anti-inflammatory Activity: In Vivo TNF-α Degradation in a Rat Osteoarthritis Model

Arteannuin M demonstrates a specific anti-inflammatory effect by degrading the level of tumor necrosis factor-alpha (TNF-α) in a rat model of osteoarthritis, which effectively inhibits inflammation . This activity is not a generic feature of all cadinane sesquiterpenes. For example, while Arteannuin N shares a similar molecular scaffold, its primary annotation remains limited to antimalarial research, with no reported in vivo anti-inflammatory data . The ability of Arteannuin M to modulate a key inflammatory cytokine in a disease-relevant animal model distinguishes it from its closest structural relatives.

Inflammation TNF-alpha Osteoarthritis In Vivo

Molecular and Physicochemical Differentiation: LogP, Hydrogen Bonding, and Stereochemistry

Arteannuin M exhibits distinct physicochemical properties that influence its solubility and potential biological interactions compared to structurally similar cadinanes. Its calculated LogP is 1.36, and it possesses two hydrogen bond donors and four acceptors . In contrast, Arteannuin N (C₁₅H₂₂O₃, MW 250.33) has a different oxygen count and lacks the diol functionality, which would predictably alter its lipophilicity and hydrogen bonding capacity . More critically, Arteannuin M is a specific diastereoisomer of Arteannuin O, a relationship that directly impacts its biological recognition and potential as a biogenetic precursor to artemisinin [1]. The stereochemistry at the 5-hydroxyl group was initially misassigned, and its correct definition is essential for accurate SAR studies [1].

Physicochemical Properties LogP Drug-likeness Stereochemistry

Arteannuin M: Evidence-Backed Research and Industrial Application Scenarios


In Vivo Studies of TNF-α-Mediated Inflammatory Conditions

Arteannuin M is the compound of choice for researchers investigating the modulation of TNF-α in inflammatory models, specifically osteoarthritis. Based on the demonstrated in vivo effect of degrading TNF-α and inhibiting inflammation in a rat model , Arteannuin M provides a natural product-based tool for probing this pathway. Unlike other cadinane analogs without documented in vivo anti-inflammatory activity, Arteannuin M offers a validated starting point for studies on cytokine regulation. Its distinct diol structure, confirmed by synthetic and stereochemical studies [1], ensures that experimental outcomes are attributable to a specific molecular entity, not a mixture of isomers or undefined analogs.

Synthetic Chemistry and Biosynthetic Pathway Elucidation

Arteannuin M serves as a critical synthetic target and reference standard in the study of sesquiterpene lactone biosynthesis. Its established 10-step total synthesis with a 14.1% yield [2] provides a robust and reproducible route for generating pure material, which is essential for verifying the structures of natural isolates and for generating analytical standards. Furthermore, its proposed role as a biogenetic precursor to artemisinin via a Grob-type fragmentation [1] makes it a vital compound for laboratories investigating the biosynthesis of this important antimalarial class. Procuring authenticated Arteannuin M enables precise feeding experiments and enzyme activity assays that would be confounded by the use of structurally similar but mechanistically distinct analogs like Arteannuin O or N.

Structure-Activity Relationship (SAR) Studies of Cadinane Sesquiterpenes

For medicinal chemistry and pharmacognosy programs aiming to define the pharmacophore of cadinane sesquiterpenes, Arteannuin M is an indispensable tool. Its unique diol functionality and specific stereochemistry (distinct from its diastereoisomer Arteannuin O) [1] allow researchers to probe the impact of hydrogen bonding and stereoelectronic effects on biological activity. By comparing the activity of Arteannuin M against that of Arteannuin N (lacking the diol) and Arteannuin O (with altered stereochemistry), SAR can be precisely mapped. The availability of a defined total synthesis route [2] also ensures a reliable supply of the compound for systematic derivatization and analog generation, a key advantage over purely extractive sourcing.

Quality Control and Reference Standard for Phytochemical Analysis

Arteannuin M, with its fully elucidated structure and defined stereochemistry [1], is an essential reference standard for the quality control of Artemisia annua extracts and herbal preparations. Its distinct physicochemical properties, including a LogP of 1.36 , allow for its unambiguous identification and quantification via HPLC or LC-MS in complex botanical matrices. The use of authenticated Arteannuin M ensures analytical accuracy and reproducibility, which is critical for compliance with pharmacopeial standards and for the standardization of natural product research materials. Procuring this compound as a high-purity reference material (≥98%) from reputable vendors ensures the validity of comparative analyses against other cadinane constituents like Arteannuin K, L, and N.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arteannuin M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.